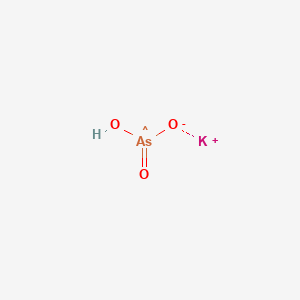
CID 23719541
Description
For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit structural motifs involving fused rings and oxygenated functional groups, which may align with CID 23719541’s inferred properties . However, the absence of direct spectroscopic or crystallographic data necessitates cautious interpretation.
Properties
InChI |
InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYUAVLZBSMQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHKO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :
As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O
Chemical Reactions Analysis
Potassium arsenite undergoes several types of chemical reactions, including:
Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .
Scientific Research Applications
Potassium arsenite has several scientific research applications:
Mechanism of Action
The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 23719541, a comparative analysis with structurally or functionally related compounds is provided below.
Structural Analogues
Key Observations :
- Halogenation : this compound’s hypothetical chlorinated aryl group contrasts with oscillatoxins’ oxygenated rings, suggesting divergent reactivity and target selectivity.
- Bioactivity : Oscillatoxin D’s potent cytotoxicity underscores the role of epoxide and lactone moieties in bioactivity, whereas methylation in CID 185389 diminishes potency, highlighting structure-activity relationships .
Physicochemical Properties
Key Observations :
- Lipophilicity : this compound’s higher predicted LogP (3.2) vs. CID 16839 (2.1) suggests enhanced membrane permeability but reduced aqueous solubility.
Key Observations :
- Halogenation Challenges : this compound’s synthesis likely requires inert conditions for chlorination, mirroring difficulties in CID 252137’s brominated indole synthesis .
- Yield Optimization: Low yields in halogenated analogs (e.g., 22% for CID 252137) emphasize the need for catalytic or flow-chemistry innovations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



